N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide
Description
N-[2-(3-Methoxyphenoxy)ethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a diphenylacetamide core substituted with a 2-(3-methoxyphenoxy)ethyl group. The 3-methoxyphenoxy moiety may influence solubility and binding affinity through hydrogen bonding and π-π interactions, as seen in related phenoxy derivatives .
Properties
CAS No. |
5923-34-2 |
|---|---|
Molecular Formula |
C23H23NO3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H23NO3/c1-26-20-13-8-14-21(17-20)27-16-15-24-23(25)22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,17,22H,15-16H2,1H3,(H,24,25) |
InChI Key |
NWGGXSLASVEVDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide typically involves the reaction of 3-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(3-methoxyphenoxy)ethylamine. This intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of N-[2-(3-hydroxyphenoxy)ethyl]-2,2-diphenylacetamide.
Reduction: Formation of N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
| Study | Model | Observed Effect |
|---|---|---|
| In vitro | Macrophage cell line | Reduced IL-6 and TNF-alpha production |
| In vivo | Mouse model of inflammation | Decreased paw swelling and inflammatory markers |
Anticancer Potential
The compound has been evaluated for its anticancer effects against various cancer cell lines. It demonstrated cytotoxicity in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, indicating its potential as an anticancer agent.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Cytotoxicity Assay | MCF-7 | 15 |
| Cytotoxicity Assay | PC-3 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Analgesic Properties
Preliminary studies suggest that this compound may have analgesic effects comparable to conventional pain relievers. Animal models of acute pain showed significant reductions in pain response when treated with the compound.
Receptor Interactions
The compound interacts with various receptors implicated in pain and inflammation pathways:
- Cannabinoid Receptors : Similar compounds have shown affinity for cannabinoid receptors, suggesting potential psychoactive properties or therapeutic effects in pain management.
- Cyclooxygenase Enzymes : It may inhibit COX enzymes, which are crucial for prostaglandin synthesis involved in inflammation.
Case Study 1: Pain Management
A study involving chronic pain models revealed that this compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve modulation of cannabinoid receptors.
Case Study 2: Metabolic Syndrome Research
In a study focusing on metabolic syndrome, the compound was found to improve insulin sensitivity and reduce body weight gain in high-fat diet-induced obesity models.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Anti-Inflammatory Activity
Key Compounds :
N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2) Activity: Exhibits COX-2 inhibition comparable to diclofenac and ibuprofen, with a ligand efficiency of 0.32 and inhibition constant (Ki) of 1.2 µM . Structural Differentiation: The morpholine and diethylamino groups enhance solubility and receptor interaction compared to the 3-methoxyphenoxyethyl substituent in the target compound.
Pyrenophorol (L3) Activity: Higher ligand efficiency (0.45) and Ki (0.8 µM) than L2, suggesting superior COX-2 binding .
Table 1: Anti-Inflammatory Analogs of Diphenylacetamide Derivatives
Benzothiazole Derivatives
Key Compounds :
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (Compound 15) Synthesis: Prepared via microwave-assisted coupling of 2,2-diphenylacetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (42% yield) . Differentiation: The electron-withdrawing trifluoromethyl group may enhance metabolic resistance compared to the methoxyphenoxy group.
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
- Activity : Fluorine substitution improves membrane permeability and target binding in related compounds .
Table 2: Benzothiazole-Modified Diphenylacetamides
Phenoxyalkyl Substituted Analogs
Key Compounds :
N-[2-(4-Methoxyphenoxy)ethyl]-2,2-diphenylacetamide Structure: Positional isomer of the target compound (4-methoxy vs. 3-methoxy). Relevance: The 4-methoxy group may confer better crystallinity due to symmetric packing, as observed in related acetamide crystals .
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-yl)sulfamoyl]phenylacetamide Activity: Sulfamoyl and isoxazole groups enhance hydrogen-bonding interactions, critical for enzymatic inhibition .
Table 3: Phenoxyalkyl Substituent Effects
Carbonyl Thiourea Derivatives
Key Compounds :
N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide (Compound I)
- Computational Data : Energy gap (4.45 eV) indicates high stability; thiourea group facilitates strong intermolecular hydrogen bonds .
- Comparison : The thiourea moiety may improve binding to thiol-containing enzymes compared to the target compound’s ether linkage.
Table 4: DFT Analysis of Thiourea Derivatives
| Compound | Energy Gap (eV) | Basis Set | Notable Feature | Reference |
|---|---|---|---|---|
| I | 4.45 | B3LYP/6-31G+(2d,p) | High stability | |
| II | 4.29 | B3LYP/6-31G+(2d,p) | Moderate reactivity |
Biological Activity
N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide is a synthetic organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H23NO3
- Molecular Weight : 361.4 g/mol
- Functional Groups : The compound features an amide linkage and a methoxyphenoxy group, contributing to its lipophilicity and membrane permeability.
This compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.
- Receptor Interaction : It could bind to receptors, altering cellular signaling processes associated with inflammation or cancer cell proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Anti-inflammatory Research : In vitro experiments demonstrated that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential utility in treating conditions like rheumatoid arthritis.
- Cancer Cell Line Studies : Research involving human cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound led to increased apoptosis rates compared to control groups. Mechanistic studies indicated involvement of the caspase pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
